D,L-Venlafaxine-d11 Hydrochloride (Major)
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Overview
Description
D,L-Venlafaxine-d11 Hydrochloride (Major) is a deuterium-labeled analogue of Venlafaxine, a well-known antidepressant. This compound is primarily used as a reference standard in various scientific research applications, particularly in the fields of neurology and psychiatry. The deuterium labeling allows for more precise analytical measurements in pharmacokinetic and metabolic studies.
Mechanism of Action
Target of Action
D,L-Venlafaxine-d11 Hydrochloride, a variant of Venlafaxine, primarily targets the serotonin and norepinephrine reuptake inhibitors (SNRIs) . These neurotransmitters play a crucial role in mood regulation .
Mode of Action
Venlafaxine and its active metabolite, desvenlafaxine, work by blocking the reuptake of serotonin and norepinephrine . This increases the level of these neurotransmitters in the synapse, thereby enhancing their effects .
Biochemical Pathways
It is understood that the inhibition of serotonin and norepinephrine reuptake leads to an increase in the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can help alleviate symptoms of various psychiatric disorders .
Result of Action
The result of Venlafaxine’s action is an amelioration of the symptoms of various psychiatric disorders, including major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder . By increasing the level of key neurotransmitters in the synapse, Venlafaxine can help regulate mood and alleviate these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Venlafaxine-d11 Hydrochloride involves the incorporation of deuterium atoms into the Venlafaxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the intermediate compounds, followed by the introduction of deuterium through catalytic hydrogenation or other deuterium exchange reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of D,L-Venlafaxine-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
D,L-Venlafaxine-d11 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted analogues, depending on the specific reagents and conditions used.
Scientific Research Applications
D,L-Venlafaxine-d11 Hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies of neurotransmitter interactions and receptor binding assays.
Medicine: For pharmacokinetic and metabolic studies to understand the drug’s behavior in the body.
Industry: In the development and quality control of pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound, widely used as an antidepressant.
Desvenlafaxine: An active metabolite of Venlafaxine with similar pharmacological properties.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used for depression and anxiety disorders.
Uniqueness
D,L-Venlafaxine-d11 Hydrochloride is unique due to its deuterium labeling, which provides advantages in analytical precision and metabolic stability. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.
Properties
CAS No. |
1216539-56-8 |
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Molecular Formula |
C17H28ClNO2 |
Molecular Weight |
323.927 |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI Key |
QYRYFNHXARDNFZ-WGXYFZCDSA-N |
SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Synonyms |
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Hydrochloride; |
Origin of Product |
United States |
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